(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
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Overview
Description
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperidine, pyrrolidine, and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid involves several steps, each requiring specific reagents and conditions The process typically begins with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine and pyrrolidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine and pyrrolidine derivatives.
Scientific Research Applications
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid: Similar in structure but may have different functional groups or stereochemistry.
This compound: Another similar compound with variations in the piperidine or pyrrolidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H39N3O6S |
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Molecular Weight |
533.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C27H39N3O6S/c1-26(2,3)36-25(35)29-16-13-27(14-17-29,19-9-6-5-7-10-19)24(34)30-15-8-11-21(30)22(31)28-20(23(32)33)12-18-37-4/h5-7,9-10,20-21H,8,11-18H2,1-4H3,(H,28,31)(H,32,33)/t20-,21+/m1/s1 |
InChI Key |
RZPHYVCLOPETRD-RTWAWAEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@H](CCSC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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